molecular formula C46H50BrF2N7O8S2 B12406943 DA-Protac

DA-Protac

Cat. No.: B12406943
M. Wt: 1011.0 g/mol
InChI Key: JOTYHUMJYRIDFR-NXQMYTAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DA-Protac: is a type of proteolysis-targeting chimera (PROTAC) compound. Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. This compound is designed to bind to a specific protein of interest and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of DA-Protac involves the conjugation of a ligand that binds to the protein of interest with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques to optimize the yield and purity of the final product. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions: : DA-Protac undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems .

Major Products: : The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with modified functional groups .

Mechanism of Action

DA-Protac exerts its effects by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The process involves the following steps:

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to DA-Protac include other proteolysis-targeting chimeras such as ARV-110, ARV-471, and MDM2-based PROTACs .

Uniqueness: : this compound is unique in its specific design to target particular proteins and its ability to induce selective degradation through the ubiquitin-proteasome system. Unlike traditional small molecule inhibitors, this compound eliminates the target protein entirely, providing a more comprehensive approach to modulating protein function .

Properties

Molecular Formula

C46H50BrF2N7O8S2

Molecular Weight

1011.0 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-6-[[2-[3-[2-[[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]acetyl]amino]-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C46H50BrF2N7O8S2/c1-24-39(65-23-51-24)26-11-9-25(10-12-26)19-50-42(60)34-18-29(57)20-56(34)45(62)41(46(2,3)4)54-36(59)22-64-14-6-13-63-21-35(58)53-37-30-15-27-7-5-8-33(27)52-44(30)66-40(37)43(61)55-38-31(47)16-28(48)17-32(38)49/h9-12,15-17,23,29,34,41,57H,5-8,13-14,18-22H2,1-4H3,(H,50,60)(H,53,58)(H,54,59)(H,55,61)/t29-,34+,41?/m1/s1

InChI Key

JOTYHUMJYRIDFR-NXQMYTAISA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O

Origin of Product

United States

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